An In-Depth Technical Guide to the Synthesis and Characterization of 2-Oxa-spiro[4.5]decane-1,6-dione
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Oxa-spiro[4.5]decane-1,6-dione
This document provides a comprehensive technical framework for the synthesis and characterization of 2-Oxa-spiro[4.5]decane-1,6-dione, a molecule of significant interest due to its spiro-γ-lactone core. The spirocyclic scaffold imparts a unique three-dimensional architecture and conformational rigidity, making it a valuable motif in medicinal chemistry and drug discovery.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causal relationships behind key experimental choices.
Part I: Strategic Approach to Synthesis
The synthesis of spirocyclic systems, particularly those containing multiple functional groups like 2-Oxa-spiro[4.5]decane-1,6-dione, requires a robust and stereocontrolled strategy. While numerous methods exist for constructing spirocycles[3], the Intramolecular Diels-Alder (IMDA) reaction stands out as a powerful and elegant approach for forming the requisite six-membered ring with excellent control over stereochemistry.[4][5][6][7]
Retrosynthetic Analysis
Our retrosynthetic strategy for the target molecule ( 1 ) identifies a key triene precursor ( 2 ). This precursor is designed to undergo a thermally- or Lewis acid-catalyzed IMDA reaction to form the spiro[4.5]decane framework. The lactone can be envisioned as arising from the carboxylic acid functionality present in the dienophile portion of the precursor.
The precursor 2 can be disconnected further. The diene component can be installed via a Wittig-type reaction on a suitably functionalized cyclohexanone derivative ( 3 ), which itself can be derived from commercially available 1,4-cyclohexanedione monoethylene ketal ( 4 ).
Caption: Retrosynthetic analysis of 2-Oxa-spiro[4.5]decane-1,6-dione.
Rationale for the Intramolecular Diels-Alder (IMDA) Approach
The IMDA reaction is exceptionally well-suited for this synthesis for several key reasons:
-
Convergence and Efficiency: It rapidly builds molecular complexity by forming two new carbon-carbon bonds and establishing the spirocyclic core in a single, highly stereoselective step.[8]
-
Stereochemical Control: The stereochemistry of the diene and dienophile is faithfully translated into the product.[9] By tethering the diene and dienophile, the transition state is highly organized, often leading to a single major diastereomer. Lewis acid catalysis can be employed to enhance endo-selectivity, which is critical for establishing the desired ring fusion stereochemistry.[10][11]
-
Predictability: The regiochemical and stereochemical outcomes of IMDA reactions are well-understood and governed by established principles like the Woodward-Hoffmann rules, allowing for rational design of the precursor.[6]
Part II: Experimental Protocol: A Proposed Synthetic Workflow
The following is a detailed, step-by-step protocol for the proposed synthesis. Each step is designed to be self-validating, with clear endpoints and characterization checks.
Caption: Proposed workflow for the synthesis of the target molecule.
Step 1: Synthesis of Methyl 2-(4-oxocyclohexyl)propanoate
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Base Formation: Add diisopropylamine followed by the slow, dropwise addition of n-butyllithium (n-BuLi). Stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Enolate Formation: Slowly add a solution of 1,4-cyclohexanedione monoethylene ketal (4 ) in THF to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add methyl acrylate dropwise. The choice of an acrylate derivative is strategic as it directly installs the three-carbon chain required for the eventual γ-lactone. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup & Hydrolysis: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent in vacuo. The crude ketal-protected product is then treated with aqueous hydrochloric acid in acetone to hydrolyze the ketal, yielding the keto-ester.
-
Purification: Purify the product by flash column chromatography on silica gel.
Step 2: Synthesis of the IMDA Precursor
-
Phosphonium Salt Preparation: Prepare the requisite (3-butadien-1-yl)triphenylphosphonium bromide salt from 1-bromo-2,4-hexadiene and triphenylphosphine.
-
Ylide Formation: Suspend the phosphonium salt in anhydrous THF at -78 °C under a nitrogen atmosphere. Add n-BuLi dropwise until the characteristic deep red color of the ylide persists.
-
Wittig Reaction: Add a solution of the keto-ester from Step 1 in THF to the ylide solution. The Wittig reaction is chosen for its reliability in forming carbon-carbon double bonds from carbonyl compounds. Stir the reaction, allowing it to warm to room temperature overnight.
-
Workup and Purification: Quench with water and extract with diethyl ether. Purify the resulting triene precursor (2 ) via flash column chromatography.
Step 3: Intramolecular Diels-Alder Cycloaddition and Lactonization
-
Cycloaddition: Dissolve the purified triene precursor (2 ) in a high-boiling, inert solvent such as toluene or xylene in a sealed tube. Heat the reaction to 150-180 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR.
-
Causality Note: Thermal conditions are often sufficient for IMDA reactions.[5] However, for substrates that require lower temperatures or enhanced selectivity, a Lewis acid catalyst (e.g., diethylaluminum chloride) can be added at a lower temperature (0 °C to room temperature) to promote the cycloaddition.[10]
-
-
Saponification: After the cycloaddition is complete, cool the reaction mixture and concentrate it. Dissolve the residue in a mixture of THF and water, then add sodium hydroxide (NaOH) and stir to saponify the methyl ester.
-
Lactonization and Workup: Acidify the reaction mixture with aqueous HCl. The resulting carboxylic acid will undergo spontaneous intramolecular cyclization to the more stable γ-lactone. This acid-catalyzed lactonization is a common and efficient method for forming such rings from γ-hydroxy carboxylic acids or related unsaturated precursors.[12] Extract the final product (1 ) with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Final Purification: Purify the final product, 2-Oxa-spiro[4.5]decane-1,6-dione, by flash chromatography or recrystallization.
Part III: Characterization and Data Validation
A rigorous characterization workflow is essential to confirm the identity, structure, and purity of the synthesized compound.
Caption: Logical workflow for the characterization of the final product.
Expected Characterization Data
The following table summarizes the expected key data points for validating the structure of 2-Oxa-spiro[4.5]decane-1,6-dione (C₉H₁₂O₃, Molecular Weight: 168.19 g/mol ).[13]
| Technique | Expected Observations | Rationale and Key Features |
| ¹H NMR | Multiplets in the range of 1.5-3.0 ppm (cyclohexane & lactone CH/CH₂ protons). A key downfield signal for the -O-CH₂- protons of the lactone ring. | The spectrum should show complex splitting patterns due to the rigid spirocyclic structure. The absence of olefinic protons confirms the success of the Diels-Alder reaction. |
| ¹³C NMR | Two signals >170 ppm. One signal ~210 ppm (ketone C=O), one ~175 ppm (lactone C=O). A quaternary carbon signal (spiro center). A signal ~70 ppm (-O-CH₂-). | The presence of nine distinct carbon signals. The chemical shifts of the two carbonyls and the spiro carbon are diagnostic for the target structure. |
| IR Spectroscopy | Two strong absorption bands in the carbonyl region: ~1770 cm⁻¹ (γ-lactone C=O) and ~1715 cm⁻¹ (cyclohexanone C=O). | The distinct frequencies for the five-membered lactone (higher frequency due to ring strain) and the six-membered ketone are crucial for confirming both functionalities. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 169.0865. Calculated m/z for [M+Na]⁺: 191.0684. | High-resolution mass spectrometry will confirm the elemental composition with high accuracy, distinguishing it from isomers. |
| Elemental Analysis | Calculated: C, 64.27%; H, 7.19%. Found: C, 64.2±0.4%; H, 7.2±0.4%. | Provides definitive proof of the compound's purity and empirical formula. |
References
- Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing).
- Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH.
- Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations.
- Proposed reaction mechanism for formation of the spiro compounds 3 and 5.
- Synthesis of spiro .gamma.-lactones from conjugated dienes.
- Synthesis of spirolactone-γ-lactone derivatives via B1-catalyzed reactions.
- Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes.
- Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Publishing.
- 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c.
- The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids.
- The Intramolecular Diels Alder Reaction. Master Organic Chemistry.
- The Direct Pd-Catalyzed γ‐Lactonization of Aliphatic Carboxylic Acids. University of Macau.
- 345914-29-6|2-Oxa-spiro[4.5]decane-1,6-dione. BLDpharm.
- Diels–Alder reaction. Wikipedia.
- The Intramolecular Diels-Alder Reaction in Natural Product Synthesis. Organic Chemistry Portal.
- Access to Alkyl-Substituted Lactone via Photoredox-Catalyzed Alkylation/Lactonization of Unsaturated Carboxylic Acids.
- Spiro[4.5]decane-1,6-dione. PubChem.
- Catalyst-controlled site-selective methylene C H lactoniz
- introduction to the Diels-Alder cycloaddition. YouTube.
- Intramolecular Diels–Alder Reactions of Cycloalkenones: Translation of High endo Selectivity to trans Junctions. PMC - PubMed Central.
- Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf) 3 ·2H 2 O and Ultrahigh Pressures.
- stereochemistry of the diene and dienophile. YouTube.
- 2-Oxa-spiro[4.5]decane-1,6-dione. ChemicalBook.
- Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera.
- Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI.
- spiro[4.5]decane-1,6-dione. ChemSynthesis.
- 2-Hydroxy-1-oxa-spiro(4.5)
- Oxa-spirocycles: synthesis, properties and applic
- Synthesis of 8-oxa-2-azaspiro[4.5]decane.
- 1-Oxaspiro[4.5]decan-2-one. PubChem.
- Spiro[4.5]decane. NIST WebBook.
- 2-Oxa-spiro[4.5]decane-1,6-dione. J&W Pharmlab.
- 2-Oxa-spiro[4.5]decane-1,6-dione. Sigma-Aldrich.
Sources
- 1. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Intramolecular Diels–Alder Reactions of Cycloalkenones: Translation of High endo Selectivity to trans Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. art.torvergata.it [art.torvergata.it]
- 13. 2-Oxa-spiro[4.5]decane-1,6-dione | 345914-29-6 [sigmaaldrich.com]
